2-(Pyrrolidin-1-yl)-1-(4-fluorophenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidinyl-pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and a suitable ketone. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature. One common method involves the use of a Grignard reagent to introduce the pyrrolidinyl group to the fluorophenyl ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with stimulant effects.
4-Fluorophenylpiperazine: Known for its psychoactive properties.
Uniqueness
1-(4-Fluorophenyl)-2-pyrrolidin-1-yl-pentan-1-one is unique due to its specific structural features, such as the combination of a fluorophenyl group with a pyrrolidinyl-pentanone backbone.
Properties
CAS No. |
850352-62-4 |
---|---|
Molecular Formula |
C15H20FNO |
Molecular Weight |
249.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H20FNO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
InChI Key |
BQLSUBYYRRZHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.